molecular formula C27H34N4O2 B11415227 N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide

N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B11415227
M. Wt: 446.6 g/mol
InChI Key: AIBZILRYQURWIC-UHFFFAOYSA-N
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Description

N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl) with a suitable carboxylic acid derivative under controlled conditions . The reaction is usually carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

    Albendazole: An antiparasitic benzimidazole compound.

Uniqueness

N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H34N4O2

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-[1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C27H34N4O2/c1-20(2)31(22-13-7-4-8-14-22)26(32)19-30-24-16-10-9-15-23(24)29-25(30)17-18-28-27(33)21-11-5-3-6-12-21/h4,7-10,13-16,20-21H,3,5-6,11-12,17-19H2,1-2H3,(H,28,33)

InChI Key

AIBZILRYQURWIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4

Origin of Product

United States

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